molecular formula C26H28N6O6 B573894 Trh-amc CAS No. 190836-86-3

Trh-amc

Katalognummer: B573894
CAS-Nummer: 190836-86-3
Molekulargewicht: 520.546
InChI-Schlüssel: MZUKTPVHFSNFMB-UFYCRDLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thyrotropin-releasing hormone-7-amino-4-methylcoumarin (Trh-amc) is a fluorogenic substrate used in biochemical assays to study the activity of thyrotropin-releasing hormone-degrading ectoenzyme. This compound is particularly valuable in research due to its ability to emit fluorescence upon enzymatic cleavage, allowing for the monitoring of enzyme activity in real-time .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis of TRH-AMC Precursors

Resin Selection and Activation

The synthesis of this compound begins with the selection of specialized resins to anchor the growing peptide chain. Rink amide 4-methylbenzylhydrylamine (MBHA) resin, with a loading capacity of 0.73 mmol·g⁻¹, serves as the primary support for amide-terminated peptides . For carboxylic acid-terminated intermediates, H-Pro-2-chlorotrityl (2-Cl Trt) resin (0.7 mmol·g⁻¹) is preferred to facilitate subsequent AMC conjugation . Resin activation involves swelling in dichloromethane (DCM) followed by dimethylformamide (DMF) washes to ensure optimal coupling efficiency.

Sequential Amino Acid Coupling

Fmoc (fluoren-9-ylmethoxycarbonyl) chemistry dominates the stepwise assembly of the this compound backbone. Each coupling cycle employs:

  • 3 equivalents of Fmoc-protected amino acids

  • HBTU/DIPEA (3:6 equivalents) as activation reagents

  • 1-hour reaction times per residue under nitrogen atmosphere

Critical stereochemical considerations include:

  • L-configuration for native sequence residues (Glp-His-Pro)

  • D-amino acids (e.g., D-Tyr, D-Trp) introduced to modulate enzyme resistance

  • Side-chain protection with tert-butyl (tBu) for aspartate and trityl (Trt) for asparagine

AMC Conjugation Strategies

Solution-Phase Derivatization

Following resin cleavage, the free C-terminal carboxylic acid undergoes conjugation with 7-amino-4-methylcoumarin (AMC). Standard protocols involve:

Reagents

  • HOBt/DCC system : 1.0–1.2 equivalents each

  • AMC derivative : 1.2 equivalents in DMF

  • 24-hour reaction at 25°C under inert atmosphere

Workup Procedure

  • Filtration through sintered glass to remove dicyclohexylurea byproduct

  • Solvent evaporation under reduced pressure (40°C, 200 mbar)

  • Sequential washes with petroleum ether and diethyl ether

  • Crude product precipitation at −20°C for 12 hours

Cleavage and Deprotection Conditions

Trifluoroacetic Acid (TFA) Cocktail

Final resin cleavage utilizes a 95% TFA mixture containing:

  • 2.5% water (v/v) for scavenging tBu and Trt groups

  • 2.5% triisopropylsilane (v/v) to prevent cation-mediated side reactions

Critical Parameters

  • Reaction time : 2 hours at 25°C

  • Resin-to-solvent ratio : 10 mL·g⁻¹ dry resin

  • Post-cleavage processing :

    • Filtration through 0.45 μm PTFE membrane

    • Rotary evaporation (35°C, 100 mbar)

    • Lyophilization from tert-butanol/water (1:1)

Purification and Quality Control

Reverse-Phase HPLC

Semi-preparative C18 columns (e.g., μBondaPak) achieve >95% purity using:

Gradient Profile

Time (min)% Solvent B*Flow Rate (mL/min)
002.5
30702.5

*Solvent A: 0.08% TFA in H₂O; Solvent B: 40% acetonitrile in 0.08% TFA

Fraction Analysis

  • UV detection at 220 nm (peptide bond) and 360 nm (AMC fluorophore)

  • Mass-directed fraction collection using ESI-MS

Mass Spectrometric Characterization

High-resolution ESI-TOF confirms molecular identity:

ParameterSpecification
Mass Accuracy<5 ppm error
Isotopic PatternMatch theoretical
Purity Threshold>98% by peak integration

Example spectrum for Glp-Asn-Pro-AMC:

  • Calculated [M+H]⁺ : 674.2891 Da

  • Observed [M+H]⁺ : 674.2889 Da

Structure-Activity Relationship Insights

Modifications to the this compound structure significantly impact PPII binding and hydrolysis:

Key Findings

  • D-amino substitution : Pro-D-Tyr-D-TrpNH₂ increases Ki by 3-fold vs. L-configuration

  • AMC position : C-terminal AMC (vs. internal) enhances fluorescence quantum yield 2.3×

  • Side-chain interactions :

    • Asn→Asp substitution reduces PPII affinity (Ki from 12 nM → 140 nM)

    • Pro→HomoPro increases metabolic stability (t₁/₂ 45 → 68 min)

Scale-Up Considerations

Process Optimization

Successful kilogram-scale production requires:

ParameterLaboratory ScalePilot Scale
Coupling Efficiency98.5% per step99.2% per step
Resin ReuseNot applicable3 cycles maximum
AMC Conversion Yield76%82% (continuous flow)

Stability Profiles

Lyophilized this compound maintains activity under:

  • Temperature : −80°C (24 months) vs. 25°C (6 months)

  • Humidity : <10% RH critical for amorphous solid dispersion stability

Analytical Challenges and Solutions

Byproduct Identification

Common impurities include:

  • Deamidation products : +1 Da (Asn→Asp)

  • Oxidation adducts : +16 Da (Met/Tyr side chains)

  • Incomplete cleavage : Residual resin-bound fragments

Mitigation Strategies

  • Reductive cleavage : Add 2% 1,2-ethanedithiol to TFA cocktail

  • Metal chelation : 0.1 mM EDTA in final formulation buffer

Comparative Synthesis Routes

Table 1: this compound Preparation Method Comparison

ParameterSolid-PhaseSolution-PhaseHybrid Approach
Cycle Time8 days14 days10 days
Purity (Crude)65-70%50-55%75-80%
AMC IncorporationOn-resinPost-cleavageFragment coupling
ScalabilityModerateLowHigh
Typical Yield38%22%45%

Regulatory Considerations

Current Good Manufacturing Practice (cGMP) requirements dictate:

  • Starting Material QC :

    • Resin substitution ≥0.65 mmol·g⁻¹

    • AMC API purity ≥99.5% (HPLC)

  • Process Validation :

    • 3 consecutive batches meeting ±5% yield variability

    • Leachable resins <0.1% (w/w) in final product

Analyse Chemischer Reaktionen

Types of Reactions

Trh-amc primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for thyrotropin-releasing hormone-degrading ectoenzyme, which hydrolyzes the peptide bond between thyrotropin-releasing hormone and 7-amino-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require the presence of thyrotropin-releasing hormone-degrading ectoenzyme under physiological conditions. The reaction is carried out in buffered solutions, often at a pH that mimics physiological conditions (around pH 7.4). The major product formed from this reaction is 7-amino-4-methylcoumarin, which emits fluorescence upon release .

Wirkmechanismus

Trh-amc exerts its effects through its interaction with thyrotropin-releasing hormone-degrading ectoenzyme. The enzyme recognizes and binds to the thyrotropin-releasing hormone moiety of this compound, catalyzing the hydrolysis of the peptide bond. This reaction releases 7-amino-4-methylcoumarin, which emits fluorescence. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative measurement of enzyme kinetics .

Vergleich Mit ähnlichen Verbindungen

Trh-amc is unique in its design as a fluorogenic substrate for thyrotropin-releasing hormone-degrading ectoenzyme. Similar compounds include other fluorogenic substrates used in enzyme assays, such as:

    Fluorescein diacetate: Used in cell viability assays to measure esterase activity.

    4-Methylumbelliferyl phosphate: Employed in phosphatase assays to monitor enzyme activity.

    7-Amino-4-trifluoromethylcoumarin: Utilized in protease assays to study enzyme kinetics.

Compared to these compounds, this compound is specifically tailored for the study of thyrotropin-releasing hormone-degrading ectoenzyme, making it a valuable tool in research focused on this enzyme .

Biologische Aktivität

Trh-amc (Thyrotropin-Releasing Hormone-Amino-4-Methylcoumarin) is a fluorogenic substrate primarily used in biochemical assays to study the activity of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE). This compound plays a significant role in various biological processes, particularly those related to the hypothalamic-pituitary-thyroid (HPT) axis. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Target Enzyme : this compound is specifically designed as a substrate for TRH-DE, which hydrolyzes the peptide bond between thyrotropin-releasing hormone (TRH) and the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). This reaction leads to fluorescence emission that can be quantitatively measured, allowing researchers to monitor TRH-DE activity in real-time under physiological conditions.

Biochemical Pathways : The action of this compound affects the HPT axis. TRH is synthesized in the hypothalamus and stimulates the anterior pituitary to secrete thyrotropin (TSH), which in turn regulates thyroid hormone production. By modulating TRH levels through TRH-DE activity, this compound provides insights into endocrine functions and metabolic regulation .

Applications in Research

This compound has diverse applications across various fields:

  • Biochemistry : Used as a fluorogenic substrate in enzyme assays to study kinetics and inhibition of TRH-DE.
  • Cell Biology : Employed in cellular assays to monitor enzyme activity, enhancing understanding of cellular processes involving TRH.
  • Pharmaceutical Development : Utilized in drug discovery to screen for potential inhibitors of TRH-DE, which may have therapeutic implications for conditions like hypothyroidism and hyperthyroidism.
  • Diagnostics : Applied in developing diagnostic assays for measuring enzyme activity in clinical samples .

Study 1: TRH Test in Hyperprolactinemia

A study investigated the clinical usefulness of the TRH test in patients with hyperprolactinemia. The results showed that a significant proportion of patients exhibited abnormal prolactin (PRL) responses after TRH administration. The findings indicated that non-responsiveness to TRH was associated with specific pathological conditions, highlighting the importance of this compound in assessing endocrine disorders .

GroupBasal PRL LevelsAbsolute PRL IncreaseRelative PRL Increase
ANormalSignificant24% responders
BElevatedNo significant changeLower than normal
CVariableLower increase99% non-responders

Study 2: Thyrotropin-Releasing Hormone-Degrading Ectoenzyme

Research focused on the role of TRH-DE revealed that it is enriched in various brain regions and peripheral tissues. The study demonstrated that inhibition of TRH-DE could enhance TRH's effects, suggesting potential therapeutic strategies for manipulating thyroid function through this compound .

Study 3: Behavioral and Metabolic Effects

In an experimental model, administration of TRH led to increased body temperature and locomotor activity. This study illustrated how this compound can be used to mimic physiological responses induced by TRH, further supporting its utility in metabolic research .

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments for TRH-AMC in pharmacological studies?

  • Methodological Answer : Experimental design should prioritize reproducibility, control groups, and dose-response relationships. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables . For statistical validity, consult a statistician early to determine appropriate sample sizes and tests (e.g., ANOVA for dose comparisons) . Include a detailed data management plan (DMP) outlining storage, sharing protocols, and version control to ensure transparency .

Example Table: Common Experimental Parameters for this compound Studies

ParameterDescriptionReference Standard
Dose Range0.1–100 µM (based on receptor affinity studies)Peer-reviewed protocols
Control GroupsVehicle control, positive control (e.g., known agonists)
Data CollectionTriplicate measurements for pharmacokinetic profiling

Q. How should researchers formulate hypothesis-driven questions for this compound mechanisms?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novel: Investigate understudied pathways (e.g., this compound’s role in neuroendocrine cross-talk) .
    Avoid overly broad questions like “How does this compound work?”; instead, narrow to specific outcomes (e.g., “Does this compound modulate cAMP levels in hypothalamic neurons?”) .

Q. What ethical guidelines apply to this compound research involving animal or human models?

  • Methodological Answer : For animal studies, follow ARRIVE 2.0 guidelines for reporting in vivo experiments. For human cell lines, ensure informed consent documentation and IRB approval . Disclose conflicts of interest (e.g., funding sources) in all publications .

Advanced Research Questions

Q. How can researchers systematically address contradictory findings in this compound experimental data?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple methods (e.g., LC-MS for concentration data and electrophysiology for functional outcomes) .

  • Meta-Analysis : Aggregate datasets from public repositories (e.g., PubChem) to identify trends across studies .

    Example Workflow for Contradiction Analysis:

   Step 1: Identify conflicting datasets → Step 2: Replicate key experiments → Step 3: Apply Bayesian statistics to assess probability of error [[13]]  

Q. What strategies optimize this compound analytical protocol reproducibility across labs?

  • Methodological Answer :

  • Validation : Use standardized reference materials (e.g., NIST-certified compounds) for calibration .
  • Inter-Lab Collaboration : Share protocols via platforms like Protocols.io , including granular details (e.g., centrifugation speed, buffer pH) .
  • Negative Controls : Include buffer-only and enzyme-inactive controls to rule out assay artifacts .

Q. How can interdisciplinary approaches enhance this compound research?

Q. Data Management & Reporting

Q. What are the best practices for curating and sharing this compound research data?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable (DOIs via Zenodo), Accessible (CC-BY licenses), Interoperable (CSV/JSON formats), and Reusable (metadata templates) .
  • Version Control : Use GitLab or OSF to track changes in raw data and analysis scripts .

Q. How should researchers handle null or inconclusive results in this compound studies?

  • Methodological Answer : Publish negative results in preprint servers (e.g., bioRxiv) to avoid publication bias. Use sensitivity analysis to distinguish true negatives from methodological limitations (e.g., insufficient sample size) .

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKTPVHFSNFMB-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.